

An In-depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane
Cat. No.:	B605848

[Get Quote](#)

This technical guide provides a comprehensive overview of **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane**, a heterobifunctional linker crucial for the synthesis of complex biomolecules and targeted therapeutics. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's properties, applications, and the experimental protocols for its use.

Core Properties and Specifications

Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane is a branched polyethylene glycol (PEG) linker. It features a terminal azide group on a PEG4 spacer and a tri-functional core with three carboxylic acid groups. This unique structure allows for versatile conjugation strategies, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug conjugates. The azide group facilitates "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offering a highly efficient and specific method for bioconjugation.^{[1][2]} ^[3] The carboxylic acid moieties can be conjugated to amine-containing molecules through standard amide bond formation.^[3]

Property	Value	Reference
Molecular Weight	610.6 g/mol	[1] [4] [5] [6] [7]
Molecular Formula	C24H42N4O14	[5] [6] [7]
CAS Number	1398044-51-3	[5] [7]
Purity	>95%	[8]
Solubility	Soluble in Water, DMSO, and DMF	[5]
Storage	-20°C	[5]

Applications in Bioconjugation and Drug Development

The primary application of **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane** is as a linker in the synthesis of bioconjugates. Its architecture is particularly well-suited for the construction of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation through the ubiquitin-proteasome system.[\[1\]](#)

A notable application of this linker is in the development of synthetic immunotherapeutics against Gram-negative pathogens.[\[5\]](#) In this context, the linker can be used to conjugate an antibody-recruiting molecule to a pathogen-binding molecule, thereby directing the host's immune system to the bacterial pathogen.

Experimental Protocols

The following are generalized protocols for the use of **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane** in bioconjugation.

This protocol describes the conjugation of an amine-containing molecule to one of the carboxylic acid groups of the linker.

Materials:

- **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane**

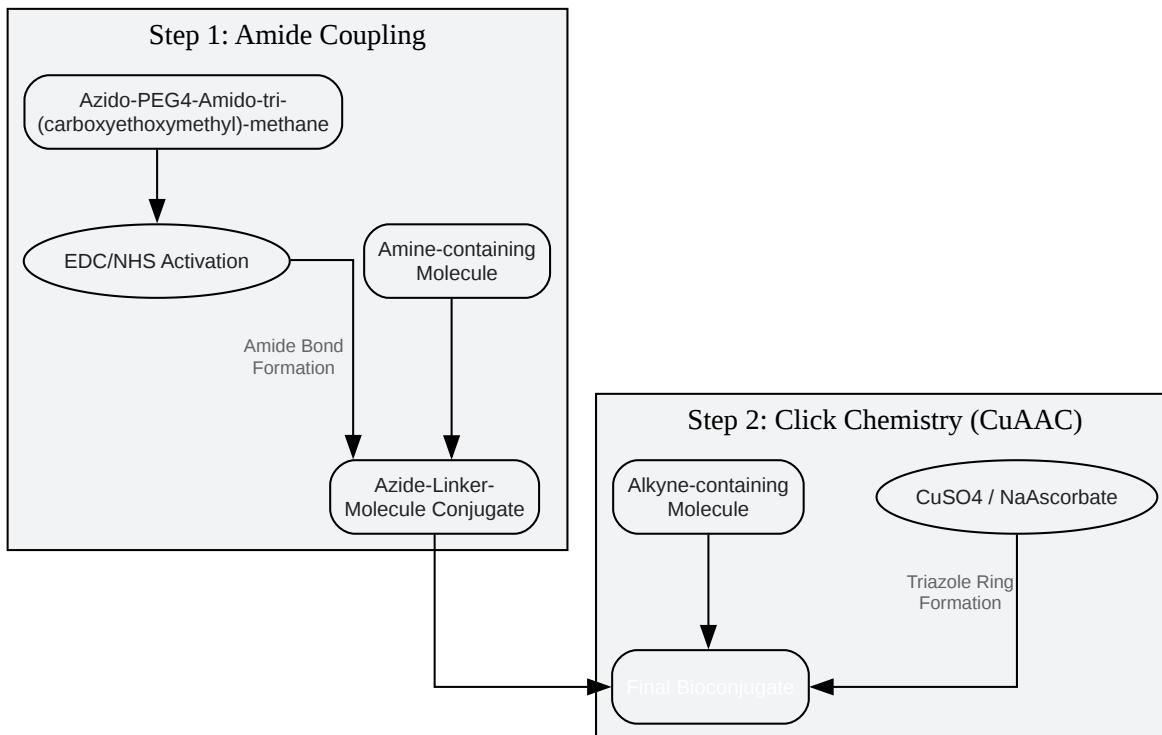
- Amine-containing molecule of interest
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBr)
- Anhydrous N,N-Dimethylformamide (DMF)
- Reaction vessel
- Stirring apparatus

Procedure:

- Dissolve **Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane** in anhydrous DMF.
- Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution to activate the carboxylic acid groups.
- Stir the reaction mixture at room temperature for 30 minutes.
- Add the amine-containing molecule (1.0 equivalent) to the reaction mixture.
- Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by an appropriate method (e.g., LC-MS).
- Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the conjugated product.

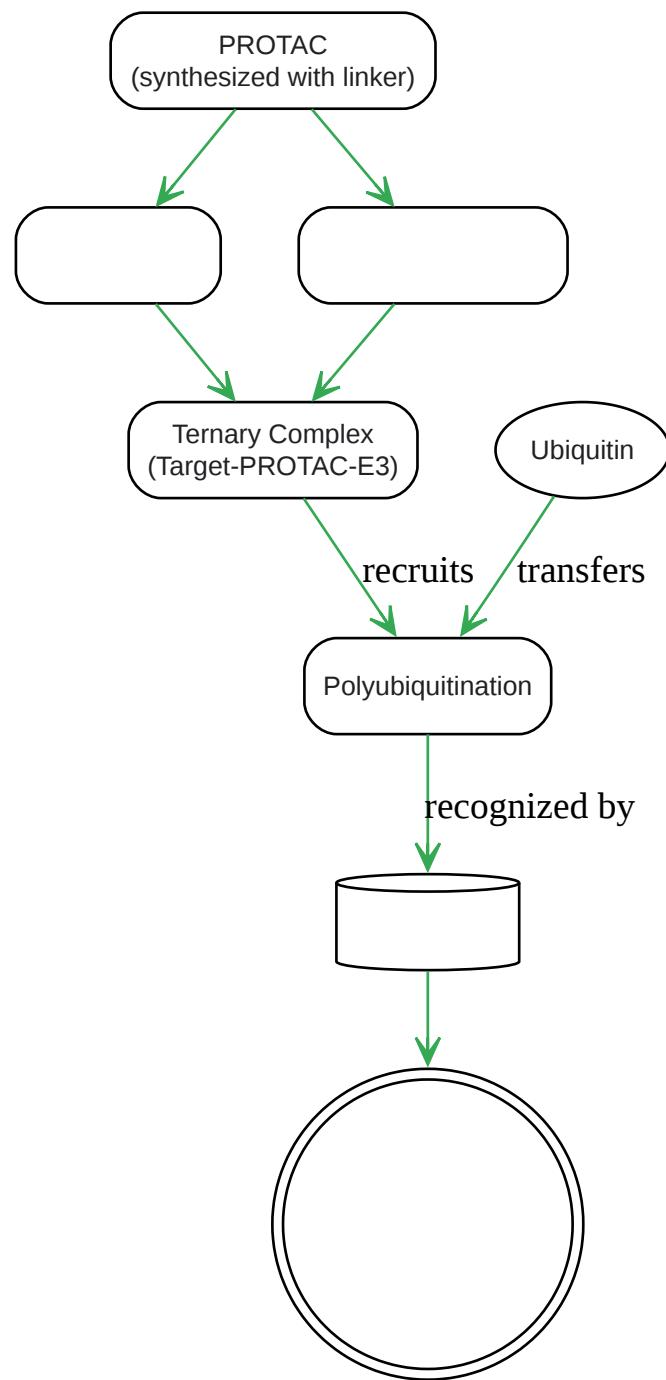
This protocol outlines the "click chemistry" reaction between the azide group of the linker and an alkyne-containing molecule.

Materials:


- Azide-functionalized molecule (from Protocol 1)
- Alkyne-containing molecule of interest

- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- Solvent system (e.g., 1:1 t-butanol/water or DMF)
- Reaction vessel

Procedure:


- Dissolve the azide-functionalized molecule and the alkyne-containing molecule (1.0 equivalent) in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water.
- In another vial, prepare a solution of $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ (0.1 equivalents) in water.
- Add the sodium ascorbate solution to the reaction mixture, followed by the $\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$ solution. The reaction mixture will typically change color, indicating the formation of the Cu(I) catalyst.
- Stir the reaction vigorously at room temperature for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, the final conjugate can be purified by reverse-phase HPLC.

Visualizations

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the two-step bioconjugation using the linker.

Click to download full resolution via product page

Caption: The mechanism of action for a PROTAC synthesized using the specified linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]
- 4. Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane - Creative Biolabs [creative-biolabs.com]
- 5. Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane, 1398044-51-3 | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane | C24H42N4O14 | CID 77078530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane - Creative Biolabs [creative-biolabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605848#azido-peg4-amido-tri-carboxyethoxymethyl-methane-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com